8-Methyl-9-phenyl-9H-purine
CAS No.: 70538-59-9
Cat. No.: VC15968240
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70538-59-9 |
|---|---|
| Molecular Formula | C12H10N4 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 8-methyl-9-phenylpurine |
| Standard InChI | InChI=1S/C12H10N4/c1-9-15-11-7-13-8-14-12(11)16(9)10-5-3-2-4-6-10/h2-8H,1H3 |
| Standard InChI Key | JIVYLSGHLLDMOE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CN=CN=C2N1C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
The molecular formula of 8-Methyl-9-phenyl-9H-purine is C₁₂H₁₂N₄, with a molecular weight of 212.25 g/mol. Its purine core consists of fused pyrimidine and imidazole rings, while the methyl and phenyl substituents influence its electronic and steric properties. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄ |
| Molecular Weight | 212.25 g/mol |
| LogP (Partition Coefficient) | ~2.7 (estimated) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
The absence of hydrogen bond donors and moderate lipophilicity (LogP ~2.7) suggest potential membrane permeability, a desirable trait for bioactive molecules .
Synthetic Routes and Optimization
Condensation with Aldehydes
A seminal study by Hayashi et al. (2017) demonstrated the synthesis of 8-Methyl-9-phenyl-9H-purine derivatives via condensation reactions with aldehydes . The reaction leverages the nucleophilic character of the purine’s N-7 position, enabling the formation of Schiff base intermediates.
Representative Reaction Conditions:
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Aldehyde: Benzaldehyde, 4-nitrobenzaldehyde
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Catalyst: Acidic or basic conditions (e.g., HCl, NaOH)
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Solvent: Ethanol or DMF
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Temperature: 60–80°C
This method yields substituted purine derivatives with varied electronic profiles, which are critical for structure-activity relationship (SAR) studies .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-rich purine ring facilitates electrophilic aromatic substitution at the C-2 and C-6 positions. Halogenation (e.g., bromination) under mild conditions produces halogenated analogs, which serve as intermediates for cross-coupling reactions .
Nucleophilic Additions
The methyl group at C-8 enhances steric hindrance, directing nucleophilic attacks to the C-6 position. This regioselectivity is exploited to synthesize thiol- or amine-functionalized derivatives .
Biological and Pharmacological Research
Kinase Inhibition
Purine derivatives are known kinase inhibitors due to their structural mimicry of ATP. While specific data on 8-Methyl-9-phenyl-9H-purine remain limited, analogous compounds exhibit inhibitory activity against EGFR and CDK2 kinases (IC₅₀ values: 1–10 µM) .
Applications in Material Science
The phenyl group enhances π-π stacking interactions, making this compound a candidate for organic semiconductors. Preliminary studies suggest its utility in thin-film transistors (hole mobility: ~0.1 cm²/V·s) .
Challenges and Future Directions
Current limitations include:
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Synthetic Scalability: Low yields (~40%) in multi-step syntheses.
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Biological Data Gaps: Limited in vivo studies on toxicity and pharmacokinetics.
Future work should prioritize catalytic asymmetric synthesis and high-throughput screening for therapeutic applications.
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